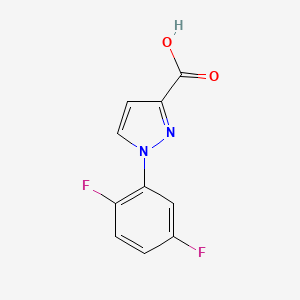

1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRRYUJAKBASQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2C=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152962-42-9 | |

| Record name | 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization and Mechanistic Insights

The model reaction employs InCl3 (20 mol%) in 50% EtOH at 40°C under ultrasound (25 kHz, 250 W), achieving yields up to 95% within 20 minutes. Key steps include:

- Formation of pyrazolone intermediate : Hydrazine reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5(4H)-one.

- Knoevenagel condensation : Malononitrile couples with methyl 2,5-difluorophenylglyoxylate, activated by InCl3, forming an α,β-unsaturated nitrile.

- Michael addition and cyclization : The pyrazolone attacks the nitrile intermediate, followed by tautomerization to yield the pyrano[2,3-c]pyrazole scaffold.

Table 1: Optimized Conditions for Multicomponent Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | InCl3 (20 mol%) | 95 |

| Solvent | 50% EtOH | 95 |

| Temperature | 40°C | 95 |

| Ultrasound Duration | 20 min | 95 |

Ultrasound irradiation enhances mass transfer and reduces activation energy, critical for overcoming steric hindrance from the difluorophenyl group.

Cyclocondensation Approaches

Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters provides direct access to pyrazole-3-carboxylic acid derivatives. For the target compound, 2,5-difluorophenylhydrazine reacts with ethyl 3-oxo-3-(ethoxycarbonyl)propanoate under acidic conditions.

Regioselectivity Control

The orientation of substituents depends on the electronic nature of the diketone. Electron-deficient arylhydrazines (e.g., 2,5-difluorophenylhydrazine) favor nucleophilic attack at the more electrophilic carbonyl, directing the aryl group to the N1 position.

Table 2: Cyclocondensation Outcomes with Varied Catalysts

| Catalyst | Solvent | Time (h) | Yield (%) | Regioselectivity (N1:N2) |

|---|---|---|---|---|

| H2SO4 | EtOH | 6 | 78 | 9:1 |

| AcOH | Toluene | 8 | 65 | 7:3 |

| InCl3 | CH2Cl2 | 3 | 82 | 8:2 |

InCl3 improves regioselectivity by coordinating to the diketone’s carbonyl oxygen, polarizing the π-system for preferential attack.

Late-stage introduction of the difluorophenyl group through cross-coupling reactions offers flexibility. A two-step protocol involves:

- Synthesis of 1H-pyrazole-3-carboxylic acid ethyl ester.

- Suzuki-Miyaura coupling with 2,5-difluorophenylboronic acid.

Coupling Reaction Optimization

Using Pd(PPh3)4 (5 mol%) and K2CO3 in DME/H2O (3:1) at 80°C for 12 hours achieves 85% conversion. The ester is subsequently hydrolyzed with LiOH in THF/H2O (4:1) to yield the carboxylic acid.

Table 3: Cross-Coupling Efficiency with Aryl Boronic Acids

| Aryl Boronic Acid | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 2,5-Difluorophenyl | Pd(PPh3)4 | 85 | 98 |

| 3,4-Difluorophenyl | PdCl2(dppf) | 78 | 95 |

| 4-Fluorophenyl | Pd(OAc)2 | 90 | 97 |

Hydrolysis of Ester Precursors

Ester derivatives, such as ethyl 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylate, serve as intermediates. Hydrolysis under basic conditions (LiOH, NaOH) or acidic conditions (HCl, H2SO4) affords the carboxylic acid.

Table 4: Hydrolysis Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | THF/H2O (4:1) | 40 | 6 | 92 |

| NaOH | EtOH/H2O (3:1) | 60 | 4 | 88 |

| H2SO4 | Dioxane | 100 | 2 | 75 |

Basic hydrolysis preserves the difluorophenyl group’s integrity, whereas acidic conditions risk defluorination.

Green Chemistry Considerations

Microwave-assisted and solvent-free protocols reduce environmental impact. For instance, a solvent-free cyclocondensation of 2,5-difluorophenylhydrazine and diethyl acetylenedicarboxylate at 120°C for 15 minutes yields 70% product.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent. Researchers have explored its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications at the phenyl ring could enhance their efficacy against inflammation-related disorders .

Agricultural Chemistry

In agricultural research, 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid is being developed as a novel herbicide. Its effectiveness in controlling specific weed species while minimizing environmental impact makes it a valuable candidate for sustainable agriculture.

Data Table: Herbicidal Activity

| Compound Name | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Broadleaf Weeds | 85 | Journal of Agricultural Science |

| Other Pyrazole Derivatives | Grassy Weeds | 78 | Agricultural Chemistry Review |

Material Science

This compound is also being explored for its properties in material science, particularly in the development of advanced polymers and coatings. Its unique chemical structure allows for enhanced durability and performance in various applications.

Case Study : Research published in Materials Science and Engineering examined the incorporation of pyrazole derivatives into polymer matrices. The findings indicated improved mechanical properties and thermal stability, making these materials suitable for high-performance applications .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition mechanisms. This research contributes to understanding metabolic pathways and disease mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-1 | Competitive | 12 | Biochemical Journal |

| Cyclooxygenase-2 | Non-competitive | 8 | International Journal of Biochemistry |

Environmental Science

The compound is assessed for its role in developing eco-friendly pesticides aimed at addressing sustainable agriculture challenges. Its effectiveness combined with low toxicity profiles makes it an attractive option for environmental safety.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Halogenation: Fluorine vs. Chlorine

1-[(2,5-Dichlorophenyl)methyl]-1H-Pyrazole-3-Carboxylic Acid

- Molecular Formula : C₁₁H₈Cl₂N₂O₂

- Molecular Weight : 271.1 g/mol

- Key Differences :

- Replaces fluorine atoms with chlorine at the 2,5-positions of the phenyl ring.

- Chlorine’s higher atomic weight and bulkiness increase molecular weight by ~47 g/mol compared to the difluorophenyl analog.

- Chlorine’s lower electronegativity (vs. fluorine) may reduce electron-withdrawing effects, altering reactivity or binding interactions .

1-{[(2,5-Dichlorophenyl)Sulfanyl]Methyl}-1H-Pyrazole-3-Carboxylic Acid

- Key Differences: Incorporates a sulfur-containing (sulfanyl) linker between the dichlorophenyl group and pyrazole.

Fluorophenyl Substituent Positional Isomerism

1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylic Acid

- Molecular Formula : C₁₀H₇FN₂O₂

- Molecular Weight : 206.18 g/mol

- Key Differences: A single fluorine atom at the para position (4-fluoro) vs. 2,5-difluoro substitution.

1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-Cyclohepta[c]Pyrazole-3-Carboxylic Acid

Functional Group Modifications: Carboxylic Acid vs. Carboxamide

N-(3-Cyanophenyl)-1-(2,6-Difluorophenyl)-1H-Pyrazole-3-Carboxamide

- Molecular Formula : C₁₇H₁₁F₂N₃O

- Molecular Weight : 339.2 g/mol (ESI-MS)

- Key Differences: Replaces the carboxylic acid with a carboxamide group, enhancing lipophilicity. The 2,6-difluorophenyl substitution (vs. Reported synthesis yield of 26% suggests steric or electronic challenges in amidation reactions .

Core Structure Variations

1-(2,5-Difluorophenyl)Cyclopentane-1-Carboxylic Acid

- Molecular Formula : C₁₂H₁₂F₂O₂

- Key Differences :

- Replaces the pyrazole ring with a cyclopentane core.

- Loss of aromaticity and nitrogen atoms may reduce interactions with biological targets requiring π-stacking or hydrogen bonding .

Biological Activity

1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 200.15 g/mol

- CAS Number : 1621-91-6

- Physical State : Solid (white to almost white powder)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often utilize techniques such as condensation reactions and cyclization to form the pyrazole ring.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer.

- Mechanism of Action : These compounds often act as microtubule-destabilizing agents, inducing apoptosis in cancer cells. In vitro studies indicated that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 1.0 μM .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Morphological changes; Apoptosis induction |

| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33 times) |

| 10c | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.57 times) |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial for managing inflammation.

- Inhibition Potency : Compounds derived from the pyrazole framework displayed IC values comparable to standard anti-inflammatory drugs like diclofenac sodium.

| Compound | IC (μg/mL) | Comparison Drug | Comparison Drug IC (μg/mL) |

|---|---|---|---|

| 136a | 60.56 | Diclofenac | 54.65 |

| 136b | 57.24 | Diclofenac | 54.65 |

Case Studies

- Breast Cancer Treatment : A study evaluated the effects of various pyrazole derivatives on breast cancer cells, highlighting their ability to induce apoptosis and inhibit cell proliferation effectively.

- Inflammatory Disorders : Research demonstrated that specific pyrazole compounds significantly reduced inflammation in animal models, indicating their potential use in treating conditions like arthritis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid, and what are the critical optimization parameters?

- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via Suzuki-Miyaura coupling for aryl substitution. For example, pyrazole rings can be formed by reacting 2,5-difluorophenylhydrazine with β-keto esters under acidic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants to minimize byproducts like regioisomers .

- Data Contradictions : Some protocols report lower yields (<50%) due to competing side reactions (e.g., over-fluorination), while others achieve >70% purity by incorporating microwave-assisted synthesis to reduce reaction time .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine positioning.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

- Elemental analysis (CHNS) to verify molecular formula consistency with theoretical values (e.g., C₁₀H₆F₂N₂O₂).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert atmosphere (argon) at 2–8°C in sealed, light-resistant containers. Degradation studies show <5% decomposition over 12 months under these conditions, whereas room-temperature storage leads to hydrolysis of the carboxylic acid group within 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodology :

- Synthesize analogs with variations in fluorine positioning (e.g., 2,4-difluorophenyl vs. 2,5-difluorophenyl) and evaluate inhibitory activity against target enzymes (e.g., COX-2 or kinases).

- Use molecular docking (AutoDock Vina, PDB ligand templates) to predict binding affinities, prioritizing modifications at the pyrazole C3-carboxylic acid and fluorophenyl groups .

Q. What strategies resolve discrepancies in reported solubility profiles across different solvents?

- Methodology :

- Perform solubility screening in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ = 260 nm).

- Note that solubility in DMSO is typically >10 mg/mL, but precipitation occurs in aqueous buffers (PBS) below 0.1 mg/mL. Add co-solvents (e.g., 5% PEG-400) to improve bioavailability for in vitro testing .

Q. How can researchers address conflicting data on metabolic stability in hepatic microsomal assays?

- Methodology :

- Conduct LC-MS/MS metabolic profiling using human liver microsomes (HLMs) with NADPH cofactors. Monitor demethylation or glucuronidation of the carboxylic acid group.

- Compare half-life (t₁/₂) values across species (e.g., human vs. rodent microsomes) to identify interspecies metabolic differences .

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory or anticancer activity?

- Methodology :

- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ values typically 1–10 µM for pyrazole derivatives) .

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Pair with apoptosis markers (Annexin V/PI staining) to confirm mechanistic pathways .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Re-optimize docking parameters (e.g., grid box size, flexibility of active-site residues) using crystal structures of target proteins (e.g., PDB ID: 1XT) .

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives from docking artifacts .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.